molecular formula C16H20N4O B4416052 [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone

Cat. No.: B4416052
M. Wt: 284.36 g/mol
InChI Key: LJLCTSCVMSUVFG-OLZOCXBDSA-N
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Description

[(1S,6R)-3,9-diazabicyclo[421]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone is unique due to its specific bicyclic structure and the presence of both benzimidazole and diazabicyclo[4.2.1]nonane moieties. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-10-18-14-5-2-11(8-15(14)19-10)16(21)20-12-3-4-13(20)9-17-7-6-12/h2,5,8,12-13,17H,3-4,6-7,9H2,1H3,(H,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLCTSCVMSUVFG-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C4CCC3CNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3[C@@H]4CC[C@H]3CNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
Reactant of Route 2
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
Reactant of Route 4
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
Reactant of Route 6
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone

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